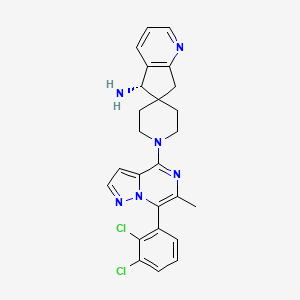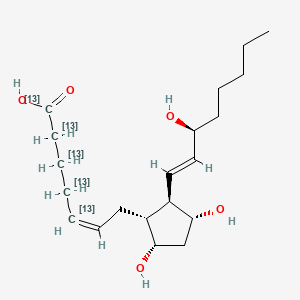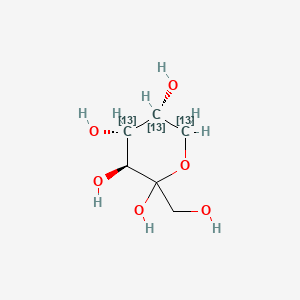
D-Fructose-13C3-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Fructose-13C3-1: is a stable isotope-labeled compound of D-Fructose, a natural monosaccharide found in many plants. The labeling with carbon-13 isotopes makes it particularly useful in various scientific research applications, especially in the fields of chemistry, biology, and medicine. The compound is often used as a tracer in metabolic studies to understand the biochemical pathways and interactions within living organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of D-Fructose-13C3-1 involves the incorporation of carbon-13 isotopes into the D-Fructose molecule. This can be achieved through various synthetic routes, including the use of carbon-13 labeled precursors in the synthesis process. The reaction conditions typically involve controlled environments to ensure the precise incorporation of the isotopes .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using carbon-13 labeled glucose as a starting material. The process includes enzymatic conversion of glucose to fructose, followed by purification and isolation of the labeled fructose. The production is carried out under stringent quality control measures to ensure the purity and isotopic enrichment of the final product .
Chemical Reactions Analysis
Types of Reactions: D-Fructose-13C3-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to produce different derivatives, such as D-fructose-6-phosphate.
Reduction: Reduction reactions can convert this compound into sugar alcohols like sorbitol.
Substitution: Substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents like sodium borohydride and hydrogen gas are commonly used.
Substitution: Various reagents, including halogens and alkylating agents, are used under controlled conditions
Major Products Formed:
Oxidation: D-fructose-6-phosphate and other phosphorylated derivatives.
Reduction: Sorbitol and other sugar alcohols.
Substitution: Halogenated and alkylated fructose derivatives
Scientific Research Applications
Chemistry: D-Fructose-13C3-1 is used as a tracer in metabolic studies to understand the pathways and interactions of carbohydrates in living organisms. It helps in elucidating the mechanisms of enzymatic reactions and the role of fructose in various biochemical processes .
Biology: In biological research, this compound is used to study the metabolism of fructose in different tissues and organs. It provides insights into the utilization and conversion of fructose in cellular processes .
Medicine: The compound is used in medical research to investigate the role of fructose in metabolic disorders, such as diabetes and obesity. It helps in understanding the impact of fructose consumption on human health and the development of therapeutic interventions .
Industry: this compound is used in the food and beverage industry for the development of low-calorie sweeteners and other food products. It is also used in the pharmaceutical industry for the synthesis of labeled drugs and diagnostic agents .
Mechanism of Action
D-Fructose-13C3-1 exerts its effects by participating in various metabolic pathways within living organisms. The carbon-13 isotopes act as tracers, allowing researchers to track the movement and transformation of fructose in different biochemical processes. The compound interacts with enzymes involved in carbohydrate metabolism, providing insights into the molecular targets and pathways involved in these processes .
Comparison with Similar Compounds
D-Fructose-13C6: Another isotope-labeled form of D-Fructose with six carbon-13 atoms.
D-Glucose-13C3: A carbon-13 labeled form of D-Glucose.
D-Galactose-13C3: A carbon-13 labeled form of D-Galactose .
Uniqueness: D-Fructose-13C3-1 is unique due to its specific labeling with three carbon-13 isotopes, making it particularly useful for detailed metabolic studies. Its specific labeling pattern allows for precise tracking and analysis of fructose metabolism, providing valuable insights that are not possible with other labeled compounds .
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
183.13 g/mol |
IUPAC Name |
(3S,4R,5R)-2-(hydroxymethyl)(4,5,6-13C3)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1/i1+1,3+1,4+1 |
InChI Key |
LKDRXBCSQODPBY-NJZQNRQMSA-N |
Isomeric SMILES |
[13CH2]1[13C@H]([13C@H]([C@@H](C(O1)(CO)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-amino-5-thiophen-2-ylphenyl)-4-[1-(benzenesulfonylmethyl)triazol-4-yl]benzamide](/img/structure/B12384651.png)
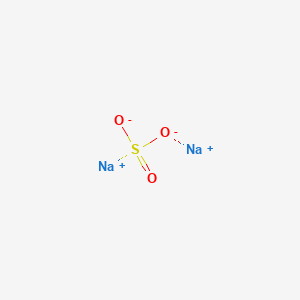
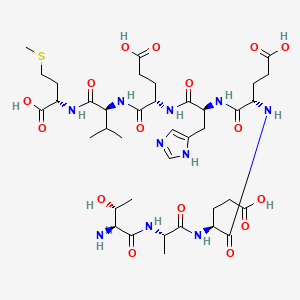
![3-cyclobutyl-N-(dimethylsulfamoyl)-1-(4-fluorophenyl)-4-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B12384668.png)
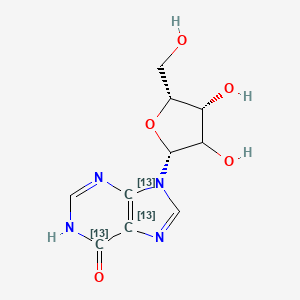
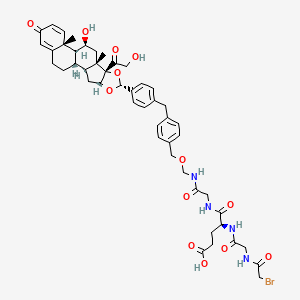
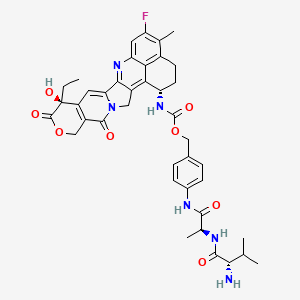
![[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] N-phenylcarbamate](/img/structure/B12384691.png)
methyl phosphate](/img/structure/B12384704.png)
![N-[4-[4-amino-2-(2-methoxyethyl)imidazo[4,5-c]quinolin-1-yl]butyl]-N-(oxan-4-yl)acetamide](/img/structure/B12384706.png)

